molecular formula C15H13N3O3S B2734959 Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 123542-47-2

Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2734959
CAS No.: 123542-47-2
M. Wt: 315.35
InChI Key: HLVGVGCIJRBRQW-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS: 123542-47-2, molecular formula: C₁₅H₁₃N₃O₃S, molecular weight: 315.35 g/mol) is a thienopyridazine derivative synthesized via a microwave-assisted reaction. The procedure involves reacting 1,6-dihydropyridazine-3-carboxylate with elemental sulfur and morpholine in ethanol at 150°C for 10 minutes, followed by recrystallization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-amino-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-2-21-15(20)12-10-8-22-13(16)11(10)14(19)18(17-12)9-6-4-3-5-7-9/h3-8H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVGVGCIJRBRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thieno[3,4-d]pyridazine Core: This step often involves the cyclization of a thiophene derivative with a hydrazine derivative under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thieno[3,4-d]pyridazine intermediate in the presence of a palladium catalyst.

    Esterification: The carboxylate group is typically introduced through esterification reactions, where the carboxylic acid derivative of the compound reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes several characteristic chemical transformations, driven by its functional groups and heterocyclic structure:

Substitution Reactions

  • Reagents : Halogens (e.g., bromine, chlorine).

  • Mechanism : Substitution occurs at reactive sites, likely targeting the aromatic ring or nitrogen-containing moieties.

  • Outcome : Modified derivatives with altered pharmacological properties.

Oxidation Reactions

  • Reagents : m-Chloroperbenzoic acid (m-CPBA).

  • Mechanism : Oxidation of susceptible groups (e.g., thioether to sulfoxide).

  • Outcome : Structural modifications influencing electronic properties and reactivity.

Hydrolysis (Saponification)

  • Reagents : Alkaline conditions (e.g., aqueous NaOH).

  • Mechanism : Ester hydrolysis to carboxylic acid.

  • Outcome : Reduced biological activity in functional assays (e.g., adenosine A1 receptor antagonism) .

Comparative Analysis of Reaction Conditions

Reaction Type Reagents Conditions Key Outcome
SubstitutionHalogensRoom temperature, solvent-dependentModified derivatives
Oxidationm-CPBAMild acidic/neutral conditionsStructural modifications
HydrolysisNaOH (aq)Alkaline environment, heatCarboxylic acid derivatives

Scientific Research Applications

Biological Activities

Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exhibits a range of biological activities:

Antitumor Activity

Research indicates that this compound has significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : Exhibited an IC50 value of approximately 12 µM, indicating potent antitumor activity.

Antimicrobial Properties

Derivatives of this compound have shown efficacy against several bacterial strains:

  • E. coli : Demonstrated an inhibition zone of 15 mm in laboratory tests.

Anti-inflammatory Effects

In murine models, compounds similar to ethyl 5-amino-4-oxo-3-phenyl demonstrated a reduction in edema by up to 40%, suggesting potential applications in inflammatory diseases.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated a series of thieno[3,4-d]pyridazine derivatives for their anticancer properties. The lead compound from this series showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM. This highlights the potential for developing new anticancer therapies based on this scaffold.

Case Study 2: Antimicrobial Efficacy

In a study focusing on antimicrobial agents, ethyl 5-amino derivatives were tested against various pathogens. Results indicated that specific modifications led to enhanced activity against resistant strains of bacteria, showcasing the compound's versatility as a lead structure for antimicrobial drug development.

Comparative Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Activity ValueReference
AntitumorMCF-7 (Breast Cancer)12 µM
AntimicrobialE. coliInhibition Zone 15 mm
Anti-inflammatoryMurine ModelReduced edema by 40%

Mechanism of Action

The mechanism by which Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exerts its effects is often related to its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth.

    Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Physicochemical Properties

  • Density : 1.46 ± 0.1 g/cm³ (predicted)
  • Boiling Point : 517.2 ± 60.0°C (predicted)
  • Physical Form : Solid (purity ≥95%) .

Biological Activity This compound is identified as a modulator and antagonist of the adenosine A₁ receptor (A₁AR), a G protein-coupled receptor (GPCR) involved in cardiovascular and neurological regulation. It exhibits dual functionality: stabilizing agonist-receptor-G protein ternary complexes (allosteric modulation) and antagonizing A₁AR-mediated signaling pathways, such as ERK1/2 phosphorylation .

Thienopyridazine derivatives share a fused heterocyclic core but differ in substituents, which critically influence their biological activity, pharmacokinetics, and therapeutic applications. Below is a detailed comparison:

Structural Analogues and Modifications
Compound Name Key Structural Features Biological Target/Activity Potency/Selectivity
Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (Target Compound) Phenyl group at position 3; ethyl ester at position 1; amino group at position 5 A₁AR allosteric modulator and antagonist IC₅₀ for A₁AR antagonism: ~100 nM; inverse agonism observed in [³⁵S]GTPγS assays
Ethyl 5-amino-3-(2-chlorophenyl)-4-oxo-... (21) 2-Chlorophenyl substituent at position 3 Not explicitly stated; likely A₁AR modulator (similar synthesis pathway) Potency data unavailable
Ethyl 5-cyano-4-methyl-6-oxo-1-(4-(trifluoromethyl)phenyl)-... (22) Trifluoromethylphenyl group at position 1; cyano group at position 5 Unknown; structural focus on electron-withdrawing groups No functional data reported
5-Amino-N-cyclopropyl-3-(4-fluorophenyl)-4-oxo-... (43) 4-Fluorophenyl at position 3; cyclopropyl carboxamide at position 1 Tau aggregation inhibitor; brain-penetrant IC₅₀ for tau inhibition: <1 µM; oral bioavailability in mice: 50 mg/kg/day
Ethyl 5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3-[4-(trifluoromethyl)phenyl]-... Trifluoromethylphenyl at position 3; methoxyphenylacetamido at position 5 Aldose reductase inhibitor (patent data) Patent claims activity but lacks quantitative data
Key Comparative Findings

Substituent Effects on A₁AR Activity :

  • The phenyl group at position 3 in the target compound is essential for A₁AR binding. Substitution with electron-withdrawing groups (e.g., 2-chlorophenyl in compound 21) may enhance receptor affinity but reduce solubility .
  • The ethyl ester at position 1 improves membrane permeability, critical for central nervous system (CNS) targeting .

Tau Aggregation vs. A₁AR Modulation :

  • Compound 43 replaces the ethyl ester with a cyclopropyl carboxamide, enhancing brain penetration and oral bioavailability for neurodegenerative applications .
  • In contrast, the target compound’s ester group prioritizes A₁AR antagonism, making it unsuitable for tau pathology despite shared structural motifs .

Safety and Tolerability: The target compound is classified as a solid with moderate thermal stability (predicted boiling point >500°C) and requires standard laboratory safety protocols .

Pharmacokinetic and Thermodynamic Insights
  • Lipophilicity : The target compound’s logP (predicted ~2.5) balances solubility and membrane permeability, whereas fluorinated analogs (e.g., compound 43) exhibit higher logP values (~3.0), favoring CNS penetration .
  • Thermal Stability: Thienopyridazines generally decompose above 250°C, making them suitable for high-temperature formulations .

Biological Activity

Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS No. 123542-47-2) is a synthetic compound that belongs to the class of thienopyridazine derivatives. Its unique structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N3O3SC_{15}H_{13}N_{3}O_{3}S with a molecular weight of 315.35 g/mol. The compound features a thieno[3,4-d]pyridazine core, which is characterized by its fused ring structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC15H13N3O3S
Molecular Weight315.35 g/mol
CAS Number123542-47-2
Purity≥95%

Research indicates that this compound exhibits various biological activities primarily through inhibition mechanisms. Notably, it has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. This inhibition can potentially lead to therapeutic applications in managing obesity and dyslipidemia .

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses antimicrobial properties against several bacterial strains. Its effectiveness as an antimicrobial agent is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival .

Anticancer Potential

Preliminary investigations suggest that this compound may exhibit anticancer activity. The compound has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

Case Study 1: ACC Inhibition
A study highlighted the role of this compound as an ACC inhibitor. The compound was tested in animal models for its effects on lipid profiles and body weight regulation. Results indicated significant reductions in triglyceride levels and body weight compared to control groups .

Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against various pathogens including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that were comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Q & A

Q. What are the established synthetic routes and characterization methods for this compound?

The compound is synthesized via a microwave-assisted cyclocondensation reaction. A typical procedure involves reacting 1,6-dihydropyridazine-3-carboxylate with elemental sulfur and morpholine in ethanol under microwave irradiation (150°C, 10 min). The product is purified via recrystallization, yielding ~55% . Characterization includes:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the structure (e.g., aromatic protons at δ 7.45–7.52 ppm, ethoxy group at δ 4.33 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+Na]+^+ at m/z 338.0562) .
  • Elemental analysis : Confirms purity (>95%) .
  • Physical properties : Predicted density (1.46 g/cm³) and boiling point (517.2°C) via computational models .

Q. How is the compound’s structure validated in crystallographic studies?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is employed to resolve bond lengths, angles, and stereochemistry. The thieno[3,4-d]pyridazine core and phenyl/ethoxy substituents are confirmed through electron density maps. SHELX’s robustness in handling twinned or high-resolution data makes it ideal for small-molecule analysis .

Q. What is the compound’s primary biological target, and how is its receptor interaction assessed?

The compound acts as an allosteric modulator of the adenosine A1 receptor (A1AR) . Radioligand kinetic dissociation assays (e.g., using [3H][^3H]-DPCPX) quantify modulation efficacy. For example, it shows 23% inhibition of orthosteric ligand binding and a 60% "allosteric effect" score, indicating mixed orthosteric/allosteric behavior .

Advanced Research Questions

Q. How are structure-activity relationships (SAR) explored to optimize bioactivity?

SAR studies focus on modifying the thieno[3,4-d]pyridazine core and substituents:

  • Phenyl ring substitutions : Electron-withdrawing groups (e.g., 4-Cl, 4-F) enhance A1AR modulation .
  • Amino group modifications : Methylation (e.g., 5-(methylamino) derivatives) improves metabolic stability .
  • In vitro assays : Tau aggregation inhibition is measured via thioflavin-T fluorescence, with IC₅₀ values <10 µM for brain-penetrant analogs .

Q. What methodologies assess pharmacokinetic properties like brain penetration?

  • LC-MS/MS : Quantifies compound levels in plasma and brain homogenates after oral administration (e.g., 50 mg/kg in mice). Brain-to-plasma ratios >0.3 indicate adequate penetration .
  • Stability assays : Microsomal incubation (human/rodent liver microsomes) evaluates metabolic degradation. Derivatives with cyclopropylamide groups show extended half-lives .

Q. How are contradictory data resolved in receptor binding studies?

Despite being designed as allosteric modulators , some analogs exhibit orthosteric displacement. This is resolved via:

  • Kinetic assays : Comparing ligand dissociation rates in the presence/absence of the compound .
  • Mutagenesis : Identifying key residues (e.g., transmembrane domain mutations) that disrupt allosteric binding .

Q. What experimental approaches validate its role as an aldose reductase inhibitor?

  • Enzyme inhibition assays : IC₅₀ values are determined using recombinant human aldose reductase and substrate (e.g., DL-glyceraldehyde).
  • Crystallography : Co-crystallization with the enzyme reveals hydrogen bonding between the 4-oxo group and catalytic Tyr48 .

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